N(6)-(1-carboxyethyl)-L-lysine (CEEL) is a derivative of the amino acid lysine and is known to be involved in various biological processes. It is structurally related to other compounds such as N(6)-(1-iminoethyl)-lysine and N-(carboxymethyl)lysine (CML), which have been studied for their roles in nitric oxide synthase inhibition and as markers of oxidative stress, respectively. Understanding the mechanism of action and applications of CEEL and its related compounds is crucial for advancing our knowledge in fields such as pharmacology, biochemistry, and medical research.
In the field of biochemistry, the enzymatic synthesis of CEEL-related compounds has been explored. For instance, N6-(carboxymethyl)-L-lysine and N5-(carboxymethyl)-L-ornithine have been synthesized through a reductive condensation reaction catalyzed by the enzyme N5-(carboxyethyl)ornithine synthase. This reaction involves the condensation of glyoxylate with the amino groups of lysine and ornithine, respectively. Such enzymatic processes are crucial for understanding the metabolism of amino acids and the generation of various bioactive molecules2.
In medical research, CML, a structural analog of CEEL, has been identified as an advanced glycation end product (AGE) that forms on proteins through glycation and oxidation reactions. AGEs like CML are known to accumulate in various pathological conditions, including aging, atherosclerosis, and diabetes. CML formation has been linked to lipid peroxidation, suggesting that it could serve as a marker for oxidative stress and long-term protein damage in these diseases. The study of CEEL and its analogs could, therefore, provide insights into the pathophysiology of AGE-related disorders and potentially lead to the development of therapeutic interventions3.
N(6)-(1-carboxyethyl)-L-lysine is primarily sourced from biological systems where it forms in response to metabolic processes involving lysine and reducing sugars. It is categorized under amino acid derivatives, specifically as a modified form of lysine that exhibits unique biochemical properties due to the addition of a carboxyethyl group at the epsilon nitrogen position .
The synthesis of N(6)-(1-carboxyethyl)-L-lysine typically involves the following methods:
N(6)-(1-carboxyethyl)-L-lysine has a unique molecular structure characterized by:
N(6)-(1-carboxyethyl)-L-lysine primarily participates in glycation reactions but can also undergo oxidation and reduction under specific conditions.
The reactions involving N(6)-(1-carboxyethyl)-L-lysine produce various glycated proteins and peptides, which are critical for understanding disease mechanisms associated with protein modifications.
N(6)-(1-carboxyethyl)-L-lysine exerts its biological effects primarily through protein modification. The mechanism involves:
N(6)-(1-carboxyethyl)-L-lysine has several notable applications across various fields:
N(6)-(1-Carboxyethyl)-L-lysine (systematic IUPAC name: (2S)-2-amino-6-[(1-carboxyethyl)amino]hexanoic acid) is an advanced glycation end product (AGE) derived from the non-enzymatic modification of L-lysine residues. Its molecular formula is C₉H₁₈N₂O₄, with an average molecular weight of 218.253 g/mol and a monoisotopic mass of 218.126657068 Da [1]. The structure features a lysine backbone modified at the epsilon-amino group by a 1-carboxyethyl moiety (–CH(CH₃)COOH), resulting in two carboxyl groups and one primary amino group [1] [2].
Key molecular properties include:
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: ¹H NMR identifies a lysine backbone with a coupled methyl-methine unit (δ 1.3–1.5 ppm for methyl; δ 3.5–4.0 ppm for methine), while ¹³C NMR confirms nine carbon atoms, including two carboxyl carbons at δ 175–180 ppm [3] [7].
Table 1: Molecular Properties of N(6)-(1-Carboxyethyl)-L-lysine
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₉H₁₈N₂O₄ | High-resolution MS |
Average Molecular Weight | 218.253 g/mol | Calculated |
Monoisotopic Mass | 218.126657068 Da | FT-ICR MS |
pKa (Strongest Acidic) | 1.66 | Potentiometric titration |
pKa (Strongest Basic) | 10.68 | Potentiometric titration |
Hydrogen Bond Donors | 4 | Computational prediction |
Hydrogen Bond Acceptors | 6 | Computational prediction |
Chromatographic Retention | Elutes between valine and methionine | Amino acid analyzer |
N(6)-(1-Carboxyethyl)-L-lysine contains two chiral centers: the α-carbon of lysine (C2) and the carboxyethyl carbon (C8). This generates two possible diastereomers: 2S,8S and 2S,8R [3] [7]. Biosynthetic studies confirm that Streptococcus lactis K1 exclusively produces the 2S,8S configuration during intracellular formation [3] [7]. This stereoselectivity was established through comparative ¹³C NMR spectroscopy, where chemical shifts of synthesized diastereomers differed at C8 (δ 50–55 ppm) and the methyl group (δ 15–20 ppm) [7].
The stereospecificity arises from enzymatic catalysis in microorganisms. In vivo labeling experiments using L-[U-¹⁴C]lysine and [ε-¹⁵N]lysine demonstrate conservation of the ε-amino nitrogen during bacterial biosynthesis, confirming directed stereochemical addition rather than random chemical modification [3]. Non-enzymatic formation (e.g., in food systems) may produce racemic mixtures, but biological systems exhibit strict diastereomeric preference [6] [9].
Table 2: Diastereomeric Properties of N(6)-(1-Carboxyethyl)-L-lysine
Diastereomer | Configuration | Biological Source | Key NMR Differences |
---|---|---|---|
Natural form | 2S,8S | Streptococcus lactis K1 | C8: δ 52.1 ppm; CH₃: δ 17.3 ppm |
Synthetic form | 2S,8R | Chemical synthesis | C8: δ 53.8 ppm; CH₃: δ 16.1 ppm |
In biological systems (e.g., plasma, serum, tissues), N(6)-(1-Carboxyethyl)-L-lysine exists predominantly as a protein-bound adduct rather than in free form. Its detection and quantification require specialized analytical approaches due to:
Analytical Methods:
Stability Influencers:
Table 3: Analytical Methods for Detecting N(6)-(1-Carboxyethyl)-L-lysine
Method | Sample Type | Detection Limit | Key Advantages |
---|---|---|---|
LC-MS/MS | Plasma, serum | 0.1 µg/mL | High specificity; uses isotope standards |
Competitive ELISA | Cell lysates, plasma | 0.05 µg/mL | High throughput; no CML cross-reactivity |
Amino Acid Analyzer | Purified extracts | 1.0 µg/mL | Distinguishes neutral amino acids |
Protein binding significantly alters behavior. Extracellular matrix proteins (e.g., collagen) show higher accumulation due to long half-lives, while cytoplasmic modifications correlate with cellular redox status [6] [9]. The adduct’s neutral charge at physiological pH facilitates accumulation in tissues, contributing to age-related pathologies [2] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1